molecular formula C8H6ClN7O2 B11688621 5-amino-1-({4-chloro-3-nitrobenzylidene}amino)-1H-tetraazole

5-amino-1-({4-chloro-3-nitrobenzylidene}amino)-1H-tetraazole

Cat. No.: B11688621
M. Wt: 267.63 g/mol
InChI Key: NMEGICJUPKNWMH-WCIBSUBMSA-N
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Description

(1Z)-N1-[(4-CHLORO-3-NITROPHENYL)METHYLIDENE]-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE is a complex organic compound characterized by its unique structure, which includes a tetrazole ring and a chloronitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-N1-[(4-CHLORO-3-NITROPHENYL)METHYLIDENE]-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE typically involves the condensation of 4-chloro-3-nitrobenzaldehyde with 1H-1,2,3,4-tetrazole-1,5-diamine under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to enhance yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and improved scalability. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(1Z)-N1-[(4-CHLORO-3-NITROPHENYL)METHYLIDENE]-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under suitable conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups in place of the chlorine atom.

Scientific Research Applications

(1Z)-N1-[(4-CHLORO-3-NITROPHENYL)METHYLIDENE]-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (1Z)-N1-[(4-CHLORO-3-NITROPHENYL)METHYLIDENE]-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: An aniline derivative with two chlorine atoms.

    Steviol glycoside: A compound responsible for the sweet taste of Stevia leaves.

Uniqueness

(1Z)-N1-[(4-CHLORO-3-NITROPHENYL)METHYLIDENE]-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE is unique due to its combination of a tetrazole ring and a chloronitrophenyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H6ClN7O2

Molecular Weight

267.63 g/mol

IUPAC Name

1-[(Z)-(4-chloro-3-nitrophenyl)methylideneamino]tetrazol-5-amine

InChI

InChI=1S/C8H6ClN7O2/c9-6-2-1-5(3-7(6)16(17)18)4-11-15-8(10)12-13-14-15/h1-4H,(H2,10,12,14)/b11-4-

InChI Key

NMEGICJUPKNWMH-WCIBSUBMSA-N

Isomeric SMILES

C1=CC(=C(C=C1/C=N\N2C(=NN=N2)N)[N+](=O)[O-])Cl

Canonical SMILES

C1=CC(=C(C=C1C=NN2C(=NN=N2)N)[N+](=O)[O-])Cl

Origin of Product

United States

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